molecular formula C17H13FN6O B5904365 4-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)-N-(isoxazol-3-ylmethyl)pyrimidin-2-amine

4-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)-N-(isoxazol-3-ylmethyl)pyrimidin-2-amine

Cat. No.: B5904365
M. Wt: 336.32 g/mol
InChI Key: BQGVCNJHRXBGBN-UHFFFAOYSA-N
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Description

4-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)-N-(isoxazol-3-ylmethyl)pyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a combination of pyrazole, pyrimidine, and isoxazole rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)-N-(isoxazol-3-ylmethyl)pyrimidin-2-amine typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group. The pyrimidine ring is then synthesized and coupled with the pyrazole derivative. Finally, the isoxazole moiety is introduced to complete the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or pyrimidine rings.

    Reduction: Reduction reactions can occur, potentially affecting the nitrogen atoms in the heterocyclic rings.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups to the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials or catalysts.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its heterocyclic rings can mimic natural substrates, making it a candidate for enzyme inhibition studies.

Medicine

The compound’s structure suggests potential pharmacological activity. It could be investigated for its effects on specific biological pathways, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound might be used in the development of specialty chemicals or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)-N-(isoxazol-3-ylmethyl)pyrimidin-2-amine would depend on its specific interactions with molecular targets. The compound’s heterocyclic rings may interact with enzymes or receptors, potentially inhibiting or activating specific pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine: Lacks the fluorophenyl and isoxazole groups.

    4-(1-(2-Chlorophenyl)-1H-pyrazol-4-yl)-N-(isoxazol-3-ylmethyl)pyrimidin-2-amine: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 4-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)-N-(isoxazol-3-ylmethyl)pyrimidin-2-amine may confer unique properties such as increased lipophilicity or altered electronic effects, making it distinct from its analogs.

Properties

IUPAC Name

4-[1-(2-fluorophenyl)pyrazol-4-yl]-N-(1,2-oxazol-3-ylmethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN6O/c18-14-3-1-2-4-16(14)24-11-12(9-21-24)15-5-7-19-17(22-15)20-10-13-6-8-25-23-13/h1-9,11H,10H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGVCNJHRXBGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C=N2)C3=NC(=NC=C3)NCC4=NOC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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